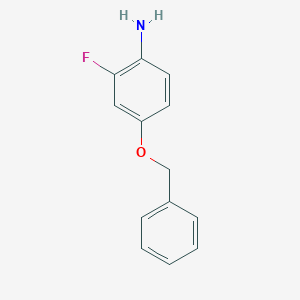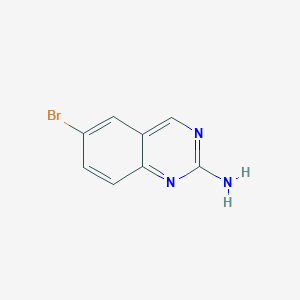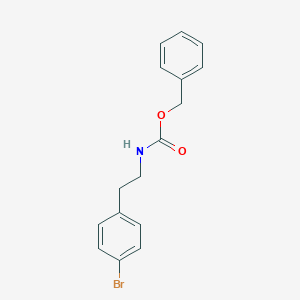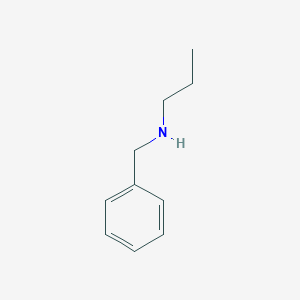
Benzenemethanamine, N-propyl-
Overview
Description
Benzenemethanamine, N-propyl- is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenemethanamine, N-propyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenemethanamine, N-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-Benzylpropan-1-amine is methionyl tRNA synthetase (MetRS) . MetRS is an enzyme that plays a crucial role in protein synthesis, specifically in the charging of tRNA with methionine. By targeting MetRS, N-Benzylpropan-1-amine can potentially interfere with protein synthesis, making it a promising candidate for antibacterial applications .
Mode of Action
N-Benzylpropan-1-amine interacts with MetRS by binding to two active site pockets of the enzyme . The compound’s methoxy substituents in the benzyl ring and an adenine biaryl moiety result in optimal binding interactions . This interaction can inhibit the function of MetRS, thereby disrupting protein synthesis.
Biochemical Pathways
The primary biochemical pathway affected by N-Benzylpropan-1-amine is the protein synthesis pathway . By inhibiting MetRS, the compound disrupts the charging of tRNA with methionine, a critical step in protein synthesis. This disruption can lead to downstream effects such as the inhibition of bacterial growth, given the essential role of protein synthesis in cell growth and division .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . More research is needed to fully understand the pharmacokinetics of N-Benzylpropan-1-amine.
Result of Action
The primary result of N-Benzylpropan-1-amine’s action is the inhibition of protein synthesis . This can lead to the inhibition of bacterial growth, as protein synthesis is essential for cell growth and division . Therefore, N-Benzylpropan-1-amine has potential as an antibacterial agent.
Biochemical Analysis
Biochemical Properties
N-benzylpropan-1-amine interacts with various enzymes and proteins. For instance, it has been found to interact within two active site pockets of Clostridium difficile methionyl tRNA synthetase . This interaction is facilitated by methoxy substituents in the benzyl ring and an adenine biaryl moiety, resulting in optimal binding interactions .
Cellular Effects
It has been shown to have antibacterial activity against Clostridium difficile, an anaerobic bacterium . This suggests that N-benzylpropan-1-amine may influence cell function by interacting with bacterial enzymes and disrupting their normal activity.
Molecular Mechanism
The molecular mechanism of N-benzylpropan-1-amine involves its interaction with methionyl tRNA synthetase in Clostridium difficile . The compound binds within two active site pockets of the enzyme, potentially inhibiting its function . This interaction is thought to contribute to the antibacterial activity of N-benzylpropan-1-amine .
Properties
IUPAC Name |
N-benzylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMBFMLKPJUWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062110 | |
| Record name | Benzenemethanamine, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2032-33-9 | |
| Record name | N-Propylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PROPYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYT5Y030TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does N-benzylpropan-1-amine interact with its target and what are the downstream effects?
A1: Research suggests that N-benzylpropan-1-amine derivatives, particularly those featuring benzimidazole or adenine biaryl moieties, exhibit antibacterial activity against Clostridium difficile by targeting its methionyl tRNA synthetase (MetRS). [] Molecular docking studies reveal that these derivatives interact within two active site pockets of C. difficile MetRS. [] While the precise mechanism of action requires further investigation, it is plausible that binding to these pockets interferes with the enzyme's critical role in protein synthesis, ultimately leading to bacterial growth inhibition.
Q2: How do structural modifications of N-benzylpropan-1-amine affect its activity against C. difficile?
A2: The research highlights the significance of specific structural features for enhancing the antibacterial activity of N-benzylpropan-1-amine derivatives. For instance, incorporating a methoxy substituent in the benzyl ring and utilizing an adenine biaryl moiety have been shown to optimize binding interactions with C. difficile MetRS. [] This suggests a structure-activity relationship where these specific modifications contribute to increased potency against the target bacterium. Further research exploring a wider array of structural modifications is crucial for elucidating a comprehensive structure-activity relationship profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine](/img/structure/B112168.png)
![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)
![3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol](/img/structure/B112171.png)
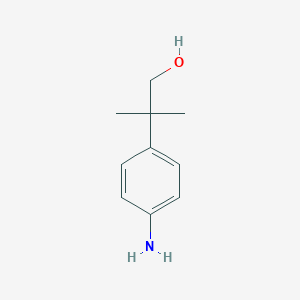
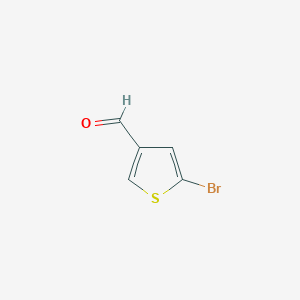
![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)
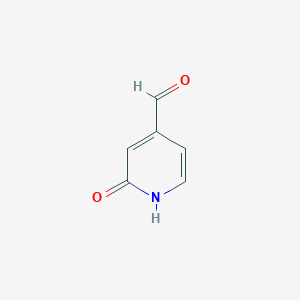
![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)
